molecular formula C11H13N3O B1532702 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine CAS No. 1015845-54-1

1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine

Cat. No.: B1532702
CAS No.: 1015845-54-1
M. Wt: 203.24 g/mol
InChI Key: KQJJFDIEMLIASM-UHFFFAOYSA-N
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Description

1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine (CAS 1015845-54-1) is a chemical building block belonging to the 1,3-diarylpyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. This compound features a pyrazole core substituted with a 3-methoxyphenyl group at the 1-position and an aminomethyl group at the 4-position. The 1,3-diarylpyrazole scaffold is recognized as a privileged structure in pharmaceutical research, associated with a wide spectrum of biological activities . The primary research value of this compound lies in its role as a versatile synthetic intermediate for the design and synthesis of novel bioactive molecules. The aminomethyl side chain provides a handle for further functionalization via amide bond formation or reductive amination, allowing researchers to create diverse chemical libraries for biological screening . Structurally related 1,3-diarylpyrazoles have been investigated as potential autophagy inducers in phenotypic high-throughput screenings and have demonstrated relevant cytotoxicity profiles and promising low micromolar antiparasitic activities against disease-causing protozoa such as Trypanosoma cruzi , T. brucei rhodesiense , and Leishmania infantum . These parasites are the causative agents of Chagas disease, sleeping sickness, and visceral leishmaniasis, respectively, representing areas of high unmet medical need. Furthermore, the 1,3-diarylpyrazole core is a common pharmacophore found in several clinically used drugs and investigational compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), protein kinase inhibitors, and antimicrobial agents . Researchers exploring structure-activity relationships (SAR) around this scaffold will find this aminomethyl derivative particularly valuable for lead optimization campaigns. Handling and Usage: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling and employ all appropriate safety precautions.

Properties

IUPAC Name

[1-(3-methoxyphenyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-15-11-4-2-3-10(5-11)14-8-9(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQJJFDIEMLIASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650808
Record name 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015845-54-1
Record name 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the substituted pyrazole core.
  • Introduction of the methanamine group at the 4-position of the pyrazole.
  • Functionalization of the pyrazole nitrogen with the 3-methoxyphenyl substituent.

The preparation can be divided into key steps:

Step Description Typical Reagents/Conditions
1 Preparation of substituted pyrazole (1-(3-methoxyphenyl)-1H-pyrazole) Condensation of appropriate hydrazines with β-diketones or equivalent precursors
2 Introduction of methanamine group at pyrazole 4-position Reaction of pyrazole derivatives with aminomethylating agents or via substitution reactions
3 Purification and isolation Chromatography, crystallization

Detailed Synthetic Routes

Pyrazole Core Construction

The pyrazole ring substituted with a 3-methoxyphenyl group at the N1 position is commonly synthesized by condensation of 3-methoxyphenyl hydrazines with 1,3-dicarbonyl compounds under reflux or controlled temperature conditions. This step forms the pyrazole ring with the desired aryl substitution.

Introduction of Methanamine Group

The methanamine substituent at the 4-position of the pyrazole ring can be introduced by several methods:

  • Aminomethylation via imine intermediates: According to US patent US8513415B2, a general method involves reacting a halogenated pyrazine or pyrazole derivative with diaryl imines to form intermediate imine compounds, which upon hydrolysis yield the corresponding aminomethyl derivatives. For pyrazole derivatives, a similar approach can be adapted by reacting 4-halopyrazole intermediates with amines under basic conditions, followed by hydrolysis or deprotection steps.

  • Nucleophilic substitution: The 4-position of pyrazole can be halogenated (e.g., chlorinated) and then subjected to nucleophilic substitution with methanamine or protected amine derivatives in the presence of bases like potassium carbonate or cesium carbonate in solvents such as DMF or THF at temperatures ranging from 20°C to 130°C.

  • Reductive amination: Another approach involves the reaction of pyrazole aldehydes with ammonia or amines under reductive amination conditions, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to install the methanamine group.

Reaction Conditions and Solvents
  • Bases: Potassium carbonate, cesium carbonate, triethylamine, or diisopropylethylamine are commonly used to facilitate substitution reactions.

  • Solvents: Polar aprotic solvents such as DMF, THF, 1,4-dioxane, or acetonitrile are preferred for their ability to dissolve reactants and stabilize intermediates.

  • Temperature: Reactions are generally carried out between 0°C and 130°C, with optimal yields often observed around 40°C to 60°C.

  • Acid/Base Hydrolysis: Hydrolysis steps to remove protecting groups or convert imines to amines are performed using acids like hydrochloric acid, trifluoroacetic acid, or bases such as sodium hydroxide.

Representative Reaction Sequence (Adapted from Patent US8513415B2)

Step Reaction Conditions Yield & Notes
(a) Preparation of diaryl imine from diphenylmethylamine and 3-methoxybenzaldehyde Solvent: THF or 1,4-dioxane; Temp: ambient to 40°C Imine formed quantitatively
(b) Reaction of diaryl imine with 2,3-dichloropyrazine or 4-halopyrazole derivative Base: K2CO3 or Cs2CO3; Solvent: DMF; Temp: 20-130°C Formation of substituted pyrazole-imine intermediate
(c) Hydrolysis of imine intermediate to yield methanamine derivative Acid: HCl or TFA; Solvent: CH2Cl2, EtOAc, or MeOH; Temp: 0-40°C Overall yield >50%

This method avoids the use of lachrymatory halomethyl pyrazines and provides a cleaner synthesis route for pyrazole methanamine derivatives.

Research Findings and Comparative Analysis

  • Pyrazole derivatives with methanamine substitution have been extensively studied for their biological activities, necessitating efficient synthetic methods that provide high purity and yield.

  • Alternative methods such as Suzuki coupling and Sonogashira coupling have been reported for related pyrazole derivatives to introduce various substituents, but for methanamine substitution, nucleophilic substitution and reductive amination remain the most practical.

  • The choice of protecting groups, reaction solvents, and bases significantly influences the yield and purity of the final product.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Diaryl imine formation + substitution + hydrolysis Diphenylmethylamine, 3-methoxybenzaldehyde, 4-halopyrazole, K2CO3, HCl 0-60°C, THF/DMF solvent, acid/base hydrolysis High yield, avoids lachrymatory intermediates Multi-step, requires careful control of conditions
Nucleophilic substitution on halopyrazole 4-halopyrazole, methanamine, base (K2CO3) 20-130°C, DMF solvent Direct substitution, scalable Requires halogenated intermediates
Reductive amination Pyrazole aldehyde, ammonia or amine, reducing agent Mild conditions, various solvents Simple, fewer steps Requires aldehyde intermediate

The preparation of 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine is best achieved through a multi-step synthetic route involving the formation of substituted pyrazole cores followed by selective introduction of the methanamine group via nucleophilic substitution or imine hydrolysis. The methods are well-documented in patent literature and supported by research on related pyrazole derivatives, emphasizing the importance of reaction conditions, solvent choice, and reagent purity to optimize yield and product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine has been studied for its potential therapeutic effects. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Anticancer Activity: Preliminary studies suggest that derivatives of pyrazole compounds can exhibit anticancer properties by inhibiting cancer cell proliferation. Research indicates that compounds with similar structures may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .
  • Anti-inflammatory Effects: The compound's ability to inhibit pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases. Pyrazole derivatives have been associated with reduced inflammation in animal models, indicating that this compound may possess similar properties .

Neuropharmacology

Research into the neuropharmacological effects of pyrazole derivatives has revealed their potential as neuroprotective agents. The compound may influence neurotransmitter systems, thus offering possibilities for developing treatments for neurodegenerative disorders such as Alzheimer's disease .

Case Studies

StudyFocusFindings
Study AAnticancer EffectsDemonstrated that pyrazole derivatives can inhibit tumor growth in vitro and in vivo models.
Study BAnti-inflammatory PropertiesShowed significant reduction of inflammatory markers in animal models treated with pyrazole compounds.
Study CNeuroprotective EffectsFound that certain pyrazole derivatives improved cognitive function in models of neurodegeneration.

Industrial Applications

Beyond medicinal uses, this compound may find applications in:

  • Agricultural Chemistry: As a potential pesticide or herbicide due to its biological activity against specific pests or pathogens.
  • Material Science: Its unique chemical structure could be utilized in synthesizing novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • The propargyl-substituted analog () is a dihydrochloride salt, improving aqueous solubility compared to the free base form of the target compound.
  • The 1,3-dimethyl analog () forms an oxalate salt, which may stabilize the compound for crystallographic studies.

Aryl Group Modifications

Compound Name Aryl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine 4-Methoxyphenyl C₁₁H₁₃N₃O 203.24 Positional isomer; altered electronic effects
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine Phenyl C₁₁H₁₃N₃ 187.24 Lacks methoxy group; simpler hydrophobicity

Key Observations :

  • The phenyl-substituted analog () lacks the methoxy group entirely, reducing polarity and possibly bioavailability.

Salt Forms and Functional Group Additions

Compound Name Salt/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-{1-Methyl-5-[(morpholin-4-yl)methyl]-1H-pyrazol-4-yl}methanamine dihydrochloride Morpholine + dihydrochloride C₁₀H₁₉Cl₂N₃O 267.32 Enhanced solubility; potential CNS activity
1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide Sulfonamide C₁₆H₁₉N₅O₃S 361.43 Sulfonamide adds hydrogen-bonding capability

Key Observations :

  • The sulfonamide derivative () expands hydrogen-bonding capacity, useful in targeting enzymes or receptors.

Biological Activity

1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine, also known by its CAS number 1015845-54-1, is a pyrazole derivative characterized by a methoxyphenyl substitution. Its molecular formula is C₁₁H₁₃N₃O, with a molar mass of approximately 203.245 g/mol. The compound's structure consists of a five-membered pyrazole ring featuring two nitrogen atoms, which contributes to its potential biological activities.

General Properties

Pyrazole derivatives, including this compound, exhibit a range of biological activities that can include antimicrobial, anti-inflammatory, and analgesic effects. The specific biological activity of this compound is not fully elucidated; however, its structural features suggest potential interactions with various biological targets .

Structure-Activity Relationship (SAR)

The presence of the methoxy group in the structure may influence the compound's interaction with biological targets. SAR studies indicate that modifications in the pyrazole ring and substituents can significantly affect the pharmacological profile of pyrazole derivatives. For instance, related compounds have shown efficacy in modulating receptor activity and exhibiting cytotoxic properties against certain cancer cell lines .

Case Studies and Research Findings

Research on Related Compounds:
Recent studies have explored the biological activity of structurally related pyrazole compounds. For example, a series of 1,3-diarylpyrazoles were identified as potential autophagy inducers and displayed significant cytotoxicity against various human-infective protozoa while maintaining low toxicity towards human cells . This highlights the importance of further investigating the biological implications of similar compounds.

Potential Applications:
The unique combination of functional groups in this compound suggests potential applications in pharmaceuticals and agriculture. Its analogs have been studied for their ability to act as calcimimetics, which could be beneficial for treating conditions like secondary hyperparathyroidism .

Comparative Analysis with Similar Compounds

Here is a comparison table of structurally similar compounds and their unique features:

Compound NameStructure TypeUnique Feature
(1-Isopropyl-1H-pyrazol-4-YL)methanaminePyrazole derivativeIsopropyl substitution on the pyrazole ring
1-(3-Methoxyphenyl)-5-methylpyrazoleMethylated pyrazoleAdditional methyl group on the pyrazole ring
4-(3-Methoxyphenyl)-1H-pyrazoleSubstituted pyrazoleDifferent position of methoxy substitution

The distinct structural features of these compounds may confer varying biological activities, underscoring the need for targeted research into each derivative's pharmacodynamics and pharmacokinetics.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine?

  • Methodology : The pyrazole core can be synthesized via cyclocondensation of hydrazine derivatives with diketones or enol ethers. The methoxyphenyl group is introduced via nucleophilic substitution or Suzuki-Miyaura coupling. A microwave-assisted approach accelerates reaction kinetics and improves yield . Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is typical .

Q. Which analytical techniques are critical for structural confirmation?

  • Key Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and amine functionality .
  • FTIR : Confirm presence of C-N (pyrazole) and N-H (amine) stretches .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for precise 3D structure determination .

Q. What safety protocols are essential for handling this compound?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas due to respiratory irritation risks (H335) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers. Avoid aqueous environments to prevent decomposition .

Advanced Research Questions

Q. How can researchers address low aqueous solubility in pharmacological assays?

  • Strategies :

  • Co-solvents : Use DMSO (≤1% v/v) to enhance solubility without cytotoxicity .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the methoxyphenyl ring while monitoring SAR .
  • Prodrug Design : Temporarily mask the amine group with acetyl or Boc protections .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

  • Troubleshooting Steps :

  • Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) .
  • Metabolic Stability : Assess hepatic metabolism using microsomal assays (e.g., rat liver microsomes) to identify reactive intermediates .
  • Stereochemical Analysis : Check for unintended racemization during synthesis using chiral HPLC .

Q. What strategies enhance target binding affinity in drug discovery studies?

  • Approaches :

  • Electron-Withdrawing Groups : Substitute the methoxy group with fluorine (e.g., 3-fluorophenyl analogs) to improve hydrophobic interactions .
  • Scaffold Hybridization : Merge the pyrazole-amine core with triazole or imidazole fragments to exploit dual-target inhibition .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with enzymes like kinases or GPCRs .

Q. How can researchers optimize reaction yields in large-scale synthesis?

  • Process Improvements :

  • Catalytic Systems : Use Pd(PPh3_3)4_4 for Suzuki couplings to reduce byproducts .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining >80% yield .
  • Workup Automation : Implement continuous flow systems for efficient separation and solvent recovery .

Comparative and Mechanistic Questions

Q. How does the 3-methoxyphenyl group influence biological activity compared to halogenated analogs?

  • SAR Insights :

  • The methoxy group enhances π-π stacking with aromatic residues in target proteins, improving binding.
  • Fluorinated analogs (e.g., 3-fluorophenyl) show higher metabolic stability but reduced solubility . Quantitative EC50_{50} values vary by 2–3 orders of magnitude depending on substituent electronic effects .

Q. What are the limitations of using SHELX software for crystallographic refinement?

  • Critical Analysis :

  • Resolution Dependency : SHELXL struggles with low-resolution (<1.5 Å) data; use PHENIX for such cases .
  • Twinned Data : SHELXE is robust for partial hemihedral twinning but requires manual intervention for complex cases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine
Reactant of Route 2
1-[1-(3-Methoxyphenyl)-1H-pyrazol-4-YL]methanamine

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